(6-Methoxy-indan-1-yl)piperazine chemical structure and properties
(6-Methoxy-indan-1-yl)piperazine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmacological properties of (6-Methoxy-indan-1-yl)piperazine , a critical pharmacophore in the development of selective melatonin receptor agonists.
Scaffold Analysis, Synthetic Pathways, and Pharmacological Applications[1]
Executive Summary
(6-Methoxy-indan-1-yl)piperazine (often abbreviated as 6-MeO-IP ) represents a "privileged structure" in medicinal chemistry.[1] It serves as the lipophilic core for a class of high-affinity Melatonin MT2 receptor agonists .[1] Unlike simple phenylpiperazines (e.g., mCPP) which often display broad, non-selective binding across Serotonin (5-HT) receptors, the rigid indane backbone of 6-MeO-IP restricts conformational freedom, allowing for high selectivity when derivatized at the distal piperazine nitrogen.
This guide provides a comprehensive breakdown of the molecule’s physicochemical properties, a validated reductive amination protocol for its synthesis, and an analysis of its role in GPCR signaling modulation.
Chemical Identity & Physicochemical Properties
The molecule consists of a 2,3-dihydro-1H-indene (indane) ring fused with a methoxy group at the 6-position, coupled to a piperazine ring at the benzylic (C1) position.[1] The C1 position is a chiral center; the (R)-enantiomer is generally the bioactive conformer for melatonergic activity.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine |
| Common Name | 6-Methoxy-indan-1-yl-piperazine |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| Chiral Center | C1 of the indane ring (creates (R) and (S) enantiomers) |
Computed Properties
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | ~2.1 - 2.5 | Ideal lipophilicity for BBB penetration (CNS active).[1] |
| pKa (Basic N) | ~9.8 | Predominantly protonated at physiological pH; requires salt formation (e.g., fumarate, HCl) for solubility. |
| TPSA | ~24 Ų | High membrane permeability. |
| H-Bond Donors | 1 (NH) | Available for derivatization (e.g., amides, ureas). |
| H-Bond Acceptors | 3 (N, O) | Critical for receptor pocket anchoring. |
Validated Synthesis Protocol
The most robust method for synthesizing 6-MeO-IP is Reductive Amination using Titanium(IV) Isopropoxide.[1] This method avoids the elimination side-products common with nucleophilic substitution on 1-chloro-indanes.[1]
Reaction Scheme (Graphviz)
Figure 1: Reductive amination pathway utilizing Titanium(IV) isopropoxide to facilitate imine formation.[1]
Step-by-Step Methodology
Reagents:
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6-Methoxy-1-indanone (1.0 equiv)[1]
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Piperazine (3.0 - 5.0 equiv) Note: Excess prevents bis-alkylation.[1]
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Titanium(IV) isopropoxide (1.25 equiv)
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Sodium borohydride (NaBH₄) (2.0 equiv)
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Solvent: Absolute Ethanol or Methanol
Protocol:
-
Imine Formation: In a dry flask under Argon, dissolve 6-methoxy-1-indanone (10 mmol) and piperazine (30 mmol) in absolute ethanol (20 mL).
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Catalysis: Add Titanium(IV) isopropoxide (12.5 mmol) dropwise. The solution may turn slightly yellow/orange. Stir at ambient temperature for 12–18 hours. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH₄ (20 mmol) in portions (exothermic). Allow to warm to room temperature and stir for 2 hours.
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Quenching: Quench the reaction by adding water (5 mL) followed by 1M NaOH to precipitate titanium salts. Filter the white precipitate through a Celite pad.
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Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
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Purification: The crude amine is often an oil. Purify via Flash Column Chromatography (SiO₂) using a gradient of DCM:MeOH:NH₄OH (90:9:1).
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Salt Formation: Dissolve the free base in diethyl ether and add ethereal HCl or fumaric acid to precipitate the stable salt.
Pharmacological Profile
The (6-Methoxy-indan-1-yl)piperazine core is biologically active primarily when the distal nitrogen is derivatized (e.g., with amides or ureas).[1] However, the core itself possesses affinity for monoamine systems.
Structure-Activity Relationship (SAR)
-
Indane Ring: Provides a rigid hydrophobic scaffold that fits into the lipophilic pocket of the MT2 receptor.
-
6-Methoxy Group: Acts as a critical Hydrogen Bond Acceptor, mimicking the 5-methoxy group of melatonin.[1] Removal or displacement of this group drastically reduces affinity.
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Piperazine Nitrogen (N4): The "distal" nitrogen is the vector for selectivity.
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N-Acylation (Amides): Leads to MT2 Selective Agonists (e.g., with bulky alkyl or aryl amides).
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Free Amine: Often retains weak affinity for 5-HT receptors (5-HT2C, 5-HT1A) due to similarity with mCPP.[1]
-
Mechanism of Action: MT2 Agonism
When derivatized (e.g., N-butanoyl), the compound acts as a full agonist at the Melatonin MT2 receptor, a G-protein coupled receptor (GPCR) linked to the
Figure 2: Signal transduction pathway for MT2 agonists derived from the 6-MeO-IP scaffold.[1]
Receptor Binding Data (Reference Values)
Values represent N-acyl derivatives (e.g., N-pentanoyl-6-MeO-IP).
| Receptor | Affinity (
Analytical Characterization
To validate the synthesis of the core scaffold, the following spectral data should be observed:
-
¹H NMR (400 MHz, CDCl₃):
- 6.7–7.1 (m, 3H, Aromatic protons).
- 4.3 (t, 1H, Benzylic CH at C1).
- 3.8 (s, 3H, O-CH ₃).
- 2.5–3.0 (m, 8H, Piperazine protons).
- 1.8–2.2 (m, 2H, Indane C2 protons).
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Look for characteristic fragmentation of the piperazine ring.
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References
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Mattson, R. J., et al. (2003).[2] "Indanyl piperazines as melatonergic MT2 selective agents." Bioorganic & Medicinal Chemistry Letters, 13(6), 1199-1202.[2]
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Bhattacharjee, A., et al. (2004). "Melatonin Receptors: Medicinal Chemistry Strategies for the Development of Selective Ligands." Current Medicinal Chemistry, 11(9).
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
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BindingDB. "Target: Melatonin receptor type 1B (MT2)." Binding Database Entry for Indanyl Piperazines.
